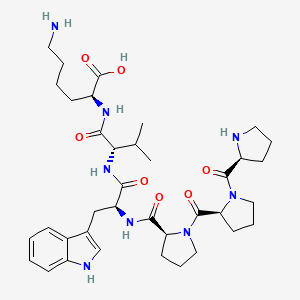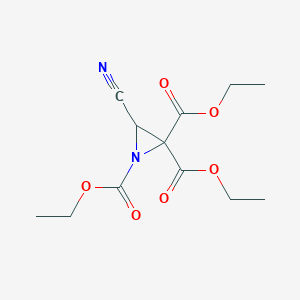
1,2,2-Aziridinetricarboxylic acid, 3-cyano-, triethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,2-Aziridinetricarboxylic acid, 3-cyano-, triethyl ester is a complex organic compound with a unique structure that includes a three-membered aziridine ring, multiple ester groups, and a cyano group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2-Aziridinetricarboxylic acid, 3-cyano-, triethyl ester typically involves the reaction of aziridine derivatives with cyanoacetic acid and triethyl orthoformate. The reaction is carried out under controlled conditions, often requiring the use of catalysts and specific temperature settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, making it more cost-effective and scalable .
化学反応の分析
Types of Reactions
1,2,2-Aziridinetricarboxylic acid, 3-cyano-, triethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The ester and cyano groups can participate in substitution reactions, leading to a variety of functionalized products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and catalyst playing crucial roles .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted esters. These products can be further utilized in various applications, including pharmaceuticals and materials science .
科学的研究の応用
1,2,2-Aziridinetricarboxylic acid, 3-cyano-, triethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, enabling the creation of complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 1,2,2-Aziridinetricarboxylic acid, 3-cyano-, triethyl ester involves its interaction with various molecular targets. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The ester and cyano groups also play roles in its reactivity and interactions with molecular targets .
類似化合物との比較
Similar Compounds
- 1,2,2-Aziridinetricarboxylic acid, 3-cyano-, trimethyl ester
- 1,2,2-Aziridinetricarboxylic acid, 3-cyano-, tripropyl ester
- 1,2,2-Aziridinetricarboxylic acid, 3-cyano-, tributyl ester
Uniqueness
1,2,2-Aziridinetricarboxylic acid, 3-cyano-, triethyl ester is unique due to its specific ester groups and the presence of a cyano group, which imparts distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
特性
CAS番号 |
650607-58-2 |
|---|---|
分子式 |
C12H16N2O6 |
分子量 |
284.26 g/mol |
IUPAC名 |
triethyl 3-cyanoaziridine-1,2,2-tricarboxylate |
InChI |
InChI=1S/C12H16N2O6/c1-4-18-9(15)12(10(16)19-5-2)8(7-13)14(12)11(17)20-6-3/h8H,4-6H2,1-3H3 |
InChIキー |
MIISQRRHDKIPKA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(C(N1C(=O)OCC)C#N)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


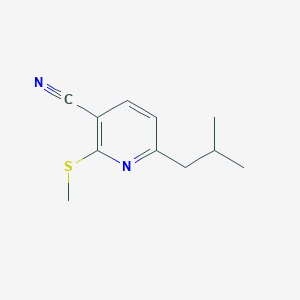
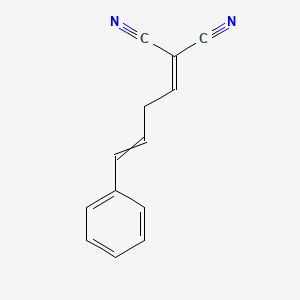
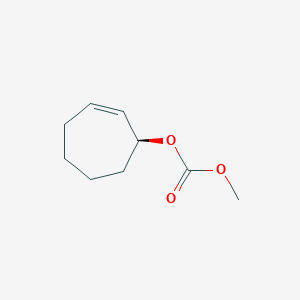

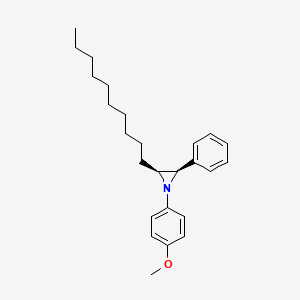
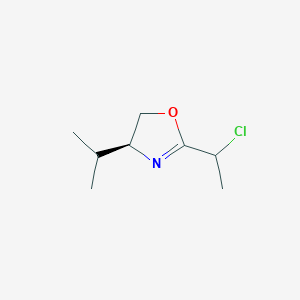
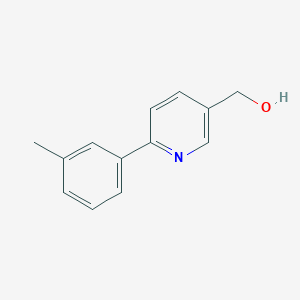
![[4-Methoxy-2-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B12600345.png)
![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N,N-diisopropylacetamide](/img/structure/B12600351.png)
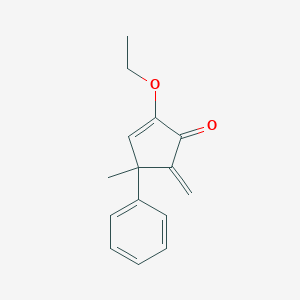
![1-[1-(3-Methylphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B12600358.png)
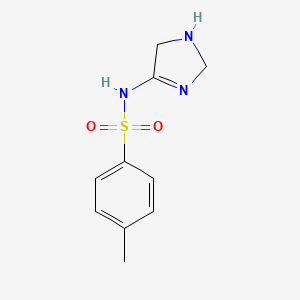
![1-Ethynyl-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B12600373.png)
